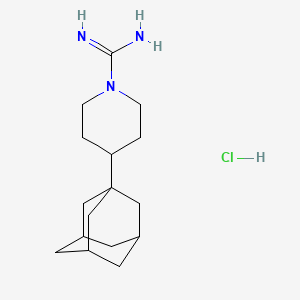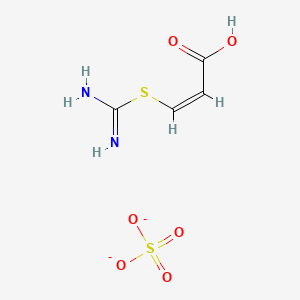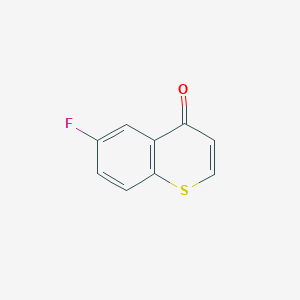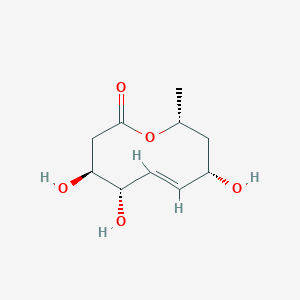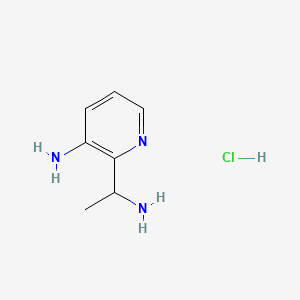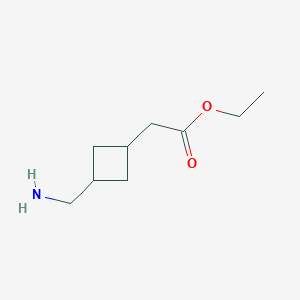
Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate is an organic compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol It is a cyclobutane derivative, featuring an aminomethyl group attached to the cyclobutane ring and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through or by intramolecular cyclization of suitable precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of a suitable aldehyde or ketone precursor.
Esterification: The final step involves esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly in the design of cyclobutane-containing pharmaceuticals.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, while the cyclobutane ring provides structural rigidity.
Comparison with Similar Compounds
Cyclobutaneacetic acid: Similar structure but lacks the ethyl ester group.
Cyclobutylamine: Contains the cyclobutane ring and an amino group but lacks the ester functionality.
Uniqueness: Ethyl 2-(3-(aminomethyl)cyclobutyl)acetate is unique due to the combination of the cyclobutane ring, aminomethyl group, and ethyl ester functionality. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl 2-[3-(aminomethyl)cyclobutyl]acetate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)5-7-3-8(4-7)6-10/h7-8H,2-6,10H2,1H3 |
InChI Key |
ZEVSQMXMVRGLDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC(C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


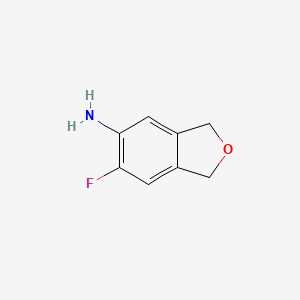
![(1R,5S,8R)-8-phenyl-3-azabicyclo[3.2.1]octane](/img/structure/B11753498.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11753511.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11753520.png)
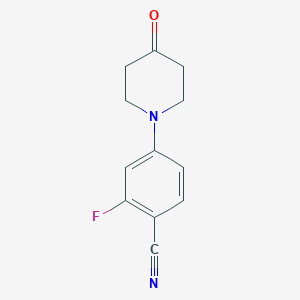
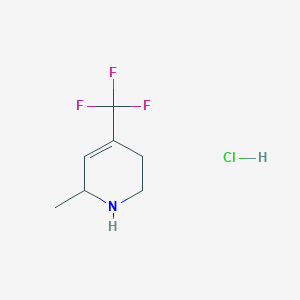
![(R)-3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B11753541.png)
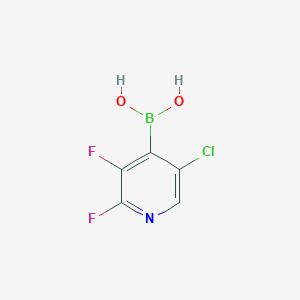
![1,4-Dihydropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B11753556.png)
